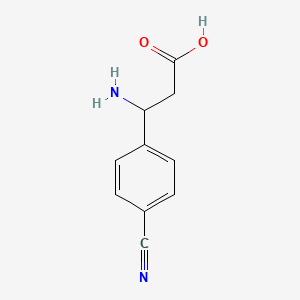

3-Amino-3-(4-cyanophenyl)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-3-(4-cyanophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c11-6-7-1-3-8(4-2-7)9(12)5-10(13)14/h1-4,9H,5,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFPLLJRLBHIJPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30393932 | |

| Record name | 3-amino-3-(4-cyanophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30393932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80971-95-5 | |

| Record name | 3-amino-3-(4-cyanophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30393932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Ascent of the Unnatural: A Technical Guide to the Discovery and History of β-Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of biochemistry and pharmaceutical sciences, β-amino acids represent a fascinating class of molecules that stand as a structural deviation from their proteinogenic α-amino acid counterparts. The simple shift of the amino group from the α- to the β-carbon bestows upon these molecules unique conformational properties and, critically, a pronounced resistance to proteolytic degradation. This intrinsic stability has made β-amino acids and the peptides derived from them—β-peptides—highly sought-after building blocks in the development of novel therapeutics, from antimicrobial agents to inhibitors of protein-protein interactions. This technical guide provides an in-depth exploration of the discovery and historical development of β-amino acids, detailing key synthetic methodologies and their biological significance.

A Historical Timeline: From Natural Curiosity to Synthetic Staple

The journey of β-amino acids from obscurity to prominence in medicinal chemistry has been a gradual one, marked by key discoveries and the development of powerful synthetic techniques.

The First Glimpse: β-Alanine

The history of β-amino acids begins with the discovery of the simplest and only naturally occurring free β-amino acid, β-alanine . In the early 20th century, the Russian chemist Gulewitsch identified β-alanine as a component of the dipeptide carnosine , which is found in muscle tissue.[1][2][3] However, it wasn't until the 1990s that significant research into the physiological effects of β-alanine supplementation, particularly in athletic performance, began in earnest.[2][3]

While other α-amino acids were being discovered and characterized throughout the 19th century—with leucine isolated in 1819 and phenylalanine first synthesized in 1882—the broader family of β-amino acids remained largely unexplored for many decades.[4][5][6] The focus of pioneering chemists like Emil Fischer was on understanding the structure of proteins, which are composed of α-amino acids linked by what he termed "peptide bonds." This foundational work in protein chemistry inadvertently set the stage for the later exploration of non-proteinogenic amino acids like their β-isomers.

The Rise of Synthetic Methodologies

The expansion of the β-amino acid family beyond β-alanine has been primarily driven by advances in synthetic organic chemistry. Several key reactions have become instrumental in the preparation of a diverse array of β-amino acids.

-

The Arndt-Eistert Homologation: Named after the German chemists Fritz Arndt and Bernd Eistert, this reaction series, developed in 1935, allows for the conversion of a carboxylic acid to its higher homologue with an additional carbon atom.[7][8] This method proved to be a popular and effective way to produce β-amino acids from readily available α-amino acids.[7][8][9]

-

The Mannich Reaction: This three-component organic reaction, named after Carl Mannich, involves the aminoalkylation of an acidic proton located on a carbonyl compound. The product is a β-amino carbonyl compound, also known as a Mannich base, which can be a precursor to β-amino acids.[10]

-

Conjugate Addition (Michael Addition): The addition of a nucleophile, such as an amine, to an α,β-unsaturated carbonyl compound is a powerful method for forming the carbon-nitrogen bond at the β-position, directly leading to β-amino acid precursors.

These synthetic advancements have enabled the creation of a vast library of β-amino acids with diverse side chains and stereochemistries, paving the way for their use in drug discovery and materials science.

Natural Occurrence and Biological Significance

While β-alanine is the most well-known naturally occurring β-amino acid, others have been identified as components of more complex natural products, including peptides, alkaloids, and macrolactams.[11] Naturally found β-amino acids include β-leucine, β-lysine, β-arginine, β-glutamate, β-glutamine, β-phenylalanine, and β-tyrosine.[12] For instance, β-leucine is produced in humans through the metabolism of L-leucine.[13]

The primary biological significance of β-amino acids in drug development stems from their ability to form stable secondary structures in β-peptides and their resistance to degradation by proteases. This increased metabolic stability makes them attractive candidates for developing peptide-based drugs with improved pharmacokinetic profiles.[14]

Key Experimental Protocols

The following sections provide detailed methodologies for the key synthetic transformations used in the preparation of β-amino acids.

Arndt-Eistert Homologation of α-Amino Acids

This reaction is a reliable method for the one-carbon chain extension of α-amino acids to their corresponding β-amino acids. The stereochemistry of the α-carbon is generally retained.

Workflow:

Protocol: Synthesis of Boc-(S)-β-Homophenylalanine from Boc-(S)-Phenylalanine [8]

-

Acid Chloride Formation: To a solution of Boc-(S)-phenylalanine (1.0 eq) in anhydrous THF at -15 °C, add N-methylmorpholine (1.1 eq). Slowly add isobutyl chloroformate (1.1 eq) and stir the mixture for 15 minutes.

-

Diazoketone Synthesis: In a separate flask, prepare a solution of diazomethane in diethyl ether. Add the previously formed mixed anhydride solution to the diazomethane solution at 0 °C and stir for 2 hours.

-

Wolff Rearrangement: The diazoketone intermediate is then subjected to Wolff rearrangement in the presence of a silver oxide (Ag₂O) catalyst and water as a nucleophile to yield the homologated carboxylic acid.

-

Work-up and Purification: The reaction is quenched, and the product is extracted and purified by chromatography.

Quantitative Data:

| Starting Material | Product | Yield | Enantiomeric Excess (ee) | Reference |

| Boc-(S)-Phenylalanine | Boc-(S)-β-Homophenylalanine | High | >99% | [8] |

Asymmetric Mannich Reaction

The Mannich reaction is a powerful tool for the synthesis of β-amino carbonyl compounds, which can be further converted to β-amino acids. The use of chiral catalysts allows for high enantioselectivity.

Protocol: Organocatalyzed Asymmetric Mannich Reaction [15]

-

Catalyst and Aldehyde Preparation: Isovaleraldehyde (2 equiv.) is added to a solution of a proline-derived tetrazole catalyst (0.1 equiv.) in CHCl₃ at room temperature and stirred for 30 minutes.

-

Addition of Iminium Precursor and Base: An α-amido sulfone (1 equiv.) and KF (5 equiv.) are added successively to the reaction mixture.

-

Reaction and Purification: The mixture is stirred for 24 hours, then diluted with CH₂Cl₂ and purified by flash column chromatography.

Quantitative Data:

| Aldehyde | Imine Precursor | Catalyst | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

| Isovaleraldehyde | N-Boc-α-amido sulfone | Proline-derived tetrazole | 85-90% | >95:5 (syn) | >98% | [15] |

Conjugate (Aza-Michael) Addition

The aza-Michael addition of an amine to an α,β-unsaturated ester is a direct method for the synthesis of β-amino esters.

Protocol: Catalyst- and Solvent-Free Aza-Michael Addition [16]

-

Reaction Setup: A β-fluoroalkylated acrylate and an amine are mixed in the absence of a catalyst and solvent.

-

Reaction Conditions: The reaction mixture is stirred at a specified temperature for a designated time.

-

Work-up and Purification: The crude product is purified by chromatography to yield the fluoroalkylated β-amino acid derivative.

Quantitative Data:

| Acrylate Substrate | Amine Nucleophile | Yield | Reference |

| β-Fluoroalkylated acrylate | Various amines | up to 99% | [16] |

Biosynthetic Pathways of β-Alanine

β-Alanine, the most abundant natural β-amino acid, is synthesized in organisms through two primary pathways.

Reductive Pyrimidine Degradation Pathway

In this pathway, pyrimidine bases like uracil are catabolized to β-alanine. This is a widespread pathway in bacteria.

L-Aspartate Decarboxylation Pathway

A more direct route to β-alanine is the decarboxylation of the α-amino acid L-aspartate, catalyzed by the enzyme L-aspartate-α-decarboxylase.

Physicochemical Properties of Selected β-Amino Acids

The following table summarizes key physicochemical properties of β-alanine and some of its homologues. Data for many β-amino acids are not as readily available as for their α-counterparts, reflecting their status as "unnatural" amino acids.

| β-Amino Acid | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | pKa (COOH) | pKa (NH₃⁺) |

| β-Alanine | C₃H₇NO₂ | 89.09 | 207 (decomposes) | 3.55 | 10.24 |

| (R)-β-Aminobutyric acid | C₄H₉NO₂ | 103.12 | 220 (decomposes) | ~3.6 | ~10.4 |

| (S)-β-Homophenylalanine | C₁₀H₁₃NO₂ | 179.22 | 218-220 | Not readily available | Not readily available |

| β-Leucine | C₆H₁₃NO₂ | 131.17 | Not readily available | Not readily available | Not readily available |

Conclusion and Future Perspectives

The field of β-amino acid chemistry has evolved significantly from the initial discovery of β-alanine in a natural dipeptide to the sophisticated asymmetric syntheses that now allow access to a vast array of structurally diverse analogues. The unique properties of β-amino acids, particularly their ability to form stable secondary structures and resist enzymatic degradation, have cemented their importance in medicinal chemistry and drug design. As our understanding of the biological roles of β-peptides deepens and synthetic methodologies become even more refined and sustainable, the potential for β-amino acids to form the basis of the next generation of therapeutics will undoubtedly continue to grow. The development of biocatalytic and continuous flow processes for their synthesis represents the next frontier, promising more efficient and environmentally benign routes to these valuable building blocks.

References

- 1. tandfonline.com [tandfonline.com]

- 2. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]

- 3. codeage.com [codeage.com]

- 4. Leucine -MetwareBio [metwarebio.com]

- 5. Phenylalanine - Wikipedia [en.wikipedia.org]

- 6. Leucine | Branched-Chain, Protein Synthesis, Metabolism | Britannica [britannica.com]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

- 10. Recent progress in the chemistry of β-aminoketones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03864A [pubs.rsc.org]

- 11. Leucine - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. β-Leucine - Wikipedia [en.wikipedia.org]

- 14. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 15. Asymmetric synthesis of vinylogous β-amino acids and their incorporation into mixed backbone oligomers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. An aza-Michael addition protocol to fluoroalkylated β-amino acid derivatives and enantiopure trifluoromethylated N-heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]

The Architecture of Nature's β-Amino Acid Assembly Lines: A Technical Guide to Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

The incorporation of β-amino acids into natural products represents a fascinating deviation from the canonical rules of peptide and polyketide biosynthesis, leading to molecules with unique structural features and potent biological activities. This in-depth technical guide provides a comprehensive overview of the core principles and experimental methodologies employed in the study of β-amino acid-containing natural product biosynthesis. We delve into the enzymatic machinery responsible for the formation and incorporation of these non-proteinogenic building blocks and present detailed protocols for key experiments, alongside quantitative data to support further research and development in this exciting field.

Core Biosynthetic Strategies for β-Amino Acid Incorporation

The biosynthesis of β-amino acid-containing natural products is a testament to the versatility of microbial and plant secondary metabolism. These pathways often involve a fascinating interplay between non-ribosomal peptide synthetases (NRPSs), polyketide synthases (PKSs), and a variety of tailoring enzymes. The introduction of a β-amino acid can occur at various stages of the biosynthetic assembly line, from the selection of a β-amino acid as a starter unit to its incorporation as an extender unit within a growing polypeptide or polyketide chain.

A central theme in the biosynthesis of these molecules is the enzymatic conversion of α-amino acids to their β-isomers. This critical step is primarily catalyzed by a class of enzymes known as amino mutases . These enzymes, often dependent on cofactors like 4-methylideneimidazole-5-one (MIO), facilitate the intramolecular transfer of an amino group from the α- to the β-position of an amino acid substrate.[1]

Once formed, the β-amino acid is typically activated by an adenylation (A) domain of an NRPS module. This activation involves the formation of a β-aminoacyl-AMP intermediate, which is then loaded onto a thiolation (T) domain (also known as a peptidyl carrier protein or PCP) for subsequent condensation reactions. In some cases, β-amino acids can also be formed through the action of decarboxylases on dicarboxylic amino acids.

This guide will focus on the biosynthesis of four prominent examples of β-amino acid-containing natural products: the anticancer drug Taxol , the antibiotic Andrimid , the uridyl peptide antibiotic Pacidamycin , and the cyclodepsipeptide Jaspamide .

Case Studies in β-Amino Acid Biosynthesis

The Taxol Side Chain: A Tale of an Aminomutase

The potent anticancer activity of Taxol (paclitaxel) is critically dependent on its C-13 side chain, which contains a β-phenylalanine derivative. The biosynthesis of this side chain begins with the conversion of L-phenylalanine to (R)-β-phenylalanine, a reaction catalyzed by the enzyme phenylalanine aminomutase (PAM) .[2] This MIO-dependent enzyme represents a key control point in the pathway and has been a subject of extensive study.[3][4]

| Enzyme Source | Substrate | Km | Vmax / kcat | Reference |

| Taxus chinensis | L-Phenylalanine | 1.1 mM | 110.1 µmol/min/mg | [2] |

| Taxus brevifolia | L-Phenylalanine | 45 µM | 0.015 s-1 (kcat) | [5] |

Andrimid: A Dissociated Hybrid PKS-NRPS System

Andrimid is a potent inhibitor of bacterial acetyl-CoA carboxylase and is assembled by a unique, dissociated hybrid PKS-NRPS system.[6] The β-amino acid in andrimid, (S)-β-phenylalanine, is synthesized from L-phenylalanine by the aminomutase AdmH . This is followed by its activation to (S)-β-Phe-AMP by the standalone adenylation domain AdmJ and subsequent loading onto the carrier protein AdmI.[4][7]

| Parameter | Value | Condition | Reference |

| Initial Yield | 7.00 ± 0.40 mg/L | Standard fermentation | [8] |

| Optimized Yield | 140.3 ± 1.28 mg/L | Optimized fermentation | [8] |

| IC50 (E. coli AccD) | 12 nM | In vitro inhibition assay | [7] |

| IC50 (AdmT) | 500 nM | In vitro inhibition assay | [7] |

Pacidamycin: A Complex Uridyl Peptide Antibiotic

The pacidamycins are a family of uridyl peptide antibiotics characterized by a complex pseudopeptide backbone containing the β-amino acid (2S, 3S)-diaminobutyric acid (DABA).[9] The biosynthetic gene cluster for pacidamycin has been identified and features a highly dissociated set of NRPS enzymes.[10][11] The biosynthesis of DABA is proposed to proceed from threonine. The assembly of the peptide chain involves a series of standalone adenylation, thiolation, and condensation domains, highlighting a remarkable example of modularity in natural product biosynthesis.[12] Precursor-directed biosynthesis studies have shown that the pacidamycin biosynthetic machinery can accept various tryptophan analogs, in some cases leading to higher yields than the natural product.[13][14]

Jaspamide: A Marine Sponge-Derived Cyclodepsipeptide

Jaspamide (or jasplakinolide) is a potent insecticidal and antifungal cyclodepsipeptide isolated from marine sponges of the genus Jaspis.[15] Its biosynthesis is attributed to symbiotic bacteria and involves a hybrid PKS-NRPS pathway. The β-amino acid in jaspamide is β-tyrosine. While the biosynthetic gene cluster has been identified, detailed in vitro characterization of the enzymes involved is still an active area of research.

Experimental Protocols for Studying β-Amino Acid Biosynthesis

This section provides detailed methodologies for key experiments commonly used to investigate the biosynthesis of β-amino acid-containing natural products.

Enzyme Assays for Adenylation Domains

The activity of adenylation (A) domains is a critical determinant of substrate specificity in NRPS pathways. The ATP-pyrophosphate (ATP-PPi) exchange assay is a widely used method to characterize the substrate profile of A-domains.

Protocol: ATP-[32P]PPi Exchange Assay [9]

-

Reaction Mixture Preparation:

-

Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, and 1 mM DTT.

-

Prepare stock solutions of ATP (100 mM), sodium pyrophosphate (NaPPi, 100 mM), [32P]NaPPi (10 µCi/µL), and the amino acid substrate (100 mM).

-

Prepare the purified A-domain enzyme at a concentration of 1-5 µM in a suitable storage buffer.

-

-

Assay Procedure:

-

In a microcentrifuge tube, combine the following in a final volume of 50 µL:

-

5 µL of 10x reaction buffer

-

5 µL of 10 mM ATP

-

2.5 µL of 10 mM NaPPi

-

0.5 µL of [32P]NaPPi

-

5 µL of 10 mM amino acid substrate

-

Water to 45 µL

-

-

Pre-incubate the mixture at 30°C for 2 minutes.

-

Initiate the reaction by adding 5 µL of the A-domain enzyme solution.

-

Incubate the reaction at 30°C for 10-30 minutes.

-

-

Quenching and Detection:

-

Stop the reaction by adding 500 µL of a quenching solution (1% activated charcoal in 0.1 M NaPPi and 5% perchloric acid).

-

Vortex the mixture and incubate on ice for 10 minutes to allow the charcoal to adsorb the [32P]ATP.

-

Pellet the charcoal by centrifugation at 14,000 rpm for 5 minutes.

-

Carefully remove the supernatant.

-

Wash the charcoal pellet twice with 1 mL of wash buffer (0.1 M NaPPi).

-

Resuspend the final charcoal pellet in 100 µL of water and transfer to a scintillation vial with 4 mL of scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Determine the amount of [32P]ATP formed by comparing the counts per minute (CPM) to a standard curve of known [32P]ATP concentrations.

-

Calculate the specific activity of the enzyme (e.g., in nmol/min/mg).

-

To determine kinetic parameters (Km and Vmax), perform the assay with varying concentrations of the amino acid substrate.

-

Gene Knockout in Streptomyces using the ReDirect Protocol

The functional characterization of biosynthetic gene clusters often relies on the targeted inactivation of specific genes. The ReDirect protocol is a widely used PCR-targeting method for generating gene knockouts in Streptomyces.[16]

Protocol: Gene Deletion in Streptomyces via ReDirect

-

Design of Disruption Cassette Primers:

-

Design forward and reverse primers with 39-nucleotide extensions homologous to the regions flanking the gene to be deleted and 20-nucleotide priming sequences that anneal to the disruption cassette template (e.g., pIJ773).

-

-

PCR Amplification of the Disruption Cassette:

-

Perform PCR using the designed primers and a template plasmid containing an antibiotic resistance gene flanked by FLP recognition target (FRT) sites.

-

Purify the PCR product, which now contains the resistance cassette flanked by sequences homologous to the target gene's flanking regions.

-

-

Electroporation into E. coli BW25113/pIJ790:

-

Introduce the purified disruption cassette and a cosmid carrying the target biosynthetic gene cluster into E. coli BW25113/pIJ790, which expresses the λ-Red recombinase system.

-

Select for colonies containing the recombinant cosmid where the target gene has been replaced by the disruption cassette.

-

-

Conjugal Transfer to Streptomyces:

-

Introduce the recombinant cosmid into a non-methylating E. coli strain (e.g., ET12567/pUZ8002) for subsequent conjugation.

-

Perform intergeneric conjugation between the E. coli donor and the recipient Streptomyces strain.

-

Select for Streptomyces exconjugants that have undergone double crossover homologous recombination, resulting in the replacement of the chromosomal gene with the disruption cassette.

-

-

Verification of Gene Knockout:

-

Confirm the gene deletion by PCR analysis of genomic DNA from the mutant strain using primers that flank the deleted region.

-

Further confirmation can be obtained by Southern blot analysis.

-

-

(Optional) Removal of the Resistance Cassette:

-

Introduce a plasmid expressing the FLP recombinase to excise the resistance cassette, leaving behind a small "scar" sequence. This allows for the creation of unmarked deletions.

-

Isotopic Labeling Studies for Pathway Elucidation

Stable isotope labeling is a powerful technique to trace the metabolic origins of atoms within a natural product. By feeding isotopically labeled precursors to the producing organism and analyzing the incorporation pattern in the final product by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, the biosynthetic pathway can be elucidated.

Protocol: Stable Isotope Labeling and LC-MS Analysis [5][17]

-

Precursor Selection and Feeding:

-

Based on the predicted biosynthetic pathway, select appropriate stable isotope-labeled precursors (e.g., 13C-labeled amino acids, 15N-labeled ammonium salts, 18O-water).

-

Grow the producing organism in a defined medium.

-

During the production phase, supplement the culture with the labeled precursor. The timing and concentration of feeding should be optimized for maximal incorporation.

-

Include an unlabeled control culture grown under identical conditions.

-

-

Extraction and Purification:

-

After a suitable incubation period, harvest the culture and extract the natural product of interest using an appropriate solvent system.

-

Purify the compound using chromatographic techniques (e.g., HPLC) to obtain a pure sample.

-

-

LC-MS Analysis:

-

Analyze the purified labeled and unlabeled samples by high-resolution liquid chromatography-mass spectrometry (LC-MS).

-

Compare the mass spectra of the labeled and unlabeled compounds. The mass shift in the molecular ion of the labeled compound will indicate the number of incorporated labeled atoms.

-

For more detailed positional information, tandem mass spectrometry (MS/MS) can be used to analyze the fragmentation pattern of the labeled molecule.

-

-

Data Interpretation:

-

Correlate the observed mass shifts with the proposed biosynthetic pathway to confirm the origin of specific atoms or moieties within the molecule.

-

Conclusion and Future Perspectives

The study of β-amino acid-containing natural product biosynthesis continues to be a vibrant and rewarding area of research. The elucidation of these complex pathways not only provides fundamental insights into the enzymatic logic of natural product assembly but also opens up exciting opportunities for biosynthetic engineering and the generation of novel bioactive compounds. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers seeking to explore and harness the biosynthetic potential of these remarkable molecules. Future efforts in this field will likely focus on the discovery of novel β-amino acid-forming enzymes, the in vitro reconstitution of entire biosynthetic pathways, and the application of synthetic biology tools to create custom-designed assembly lines for the production of new-to-nature β-amino acid-containing products with improved therapeutic properties.

References

- 1. MIO-containing aminomutases for α- to β-amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An optimized ATP/PP(i)-exchange assay in 96-well format for screening of adenylation domains for applications in combinatorial biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The mechanism of MIO-based aminomutases in beta-amino acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Biosynthetic Gene Cluster for the Acetyl-CoA Carboxylase Inhibitor Andrimid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Andrimid producers encode an acetyl-CoA carboxyltransferase subunit resistant to the action of the antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A nonradioactive high-throughput assay for screening and characterization of adenylation domains for nonribosomal peptide combinatorial biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of the biosynthetic gene cluster for the pacidamycin group of peptidyl nucleoside antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vivo and in vitro reconstitution of unique key steps in cystobactamid antibiotic biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Measurement of Nonribosomal Peptide Synthetase Adenylation Domain Activity Using a Continuous Hydroxylamine Release Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nine Enzymes Are Required for Assembly of the Pacidamycin Group of Peptidyl Nucleoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New pacidamycin antibiotics through precursor-directed biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 15. pubs.acs.org [pubs.acs.org]

- 16. ReDirect [streptomyces.org.uk]

- 17. edepot.wur.nl [edepot.wur.nl]

In-Depth Technical Guide: Fundamental Properties of 3-Amino-3-(4-cyanophenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(4-cyanophenyl)propanoic acid is a non-proteinogenic β-amino acid that has garnered significant interest in the fields of medicinal chemistry and neuropharmacology. Its rigid structure, conferred by the phenyl ring, combined with the presence of a polar cyano group and chiral center, makes it a valuable building block for the synthesis of peptidomimetics and other biologically active molecules.[1][2] The cyano moiety can serve as a versatile chemical handle for further molecular modifications, enhancing its utility in drug design and development.[3] This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its chemical and physical characteristics, detailed experimental protocols for its synthesis and resolution, and an exploration of its potential biological activity and associated signaling pathways.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound and its enantiomers are summarized in the tables below. These data are essential for its handling, characterization, and application in research and development.

Table 1: General and Chemical Properties

| Property | Value | Reference |

| IUPAC Name | This compound | |

| Synonyms | DL-β-(4-Cyanophenyl)-β-alanine | [4] |

| CAS Number | 80971-95-5 | [4] |

| Molecular Formula | C₁₀H₁₀N₂O₂ | [4] |

| Molecular Weight | 190.20 g/mol | [4] |

| Appearance | White to off-white powder | [2] |

| Predicted pKa | Acidic: ~3.5-4.5, Basic: ~9.0-10.0 |

Table 2: Physical Properties of Enantiomers

| Property | (S)-Enantiomer | (R)-Enantiomer | Reference |

| CAS Number | 718596-77-1 | 738606-24-1 | [2][5] |

| Appearance | White to off-white powder | White powder | [2][5] |

| Melting Point | Not specified | Not specified | |

| Optical Rotation | [α]²⁵_D_ = +12.5° (c=1 in 1M HCl) | [α]²⁵_D_ = -12.5° (c=1 in 1M HCl) | [4] |

Table 3: Solubility Profile (Qualitative)

| Solvent | Solubility |

| Water | Sparingly soluble |

| Methanol | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Dichloromethane | Insoluble |

| Ethyl Acetate | Sparingly soluble |

Experimental Protocols

The following protocols are based on established synthetic and resolution methodologies.

Synthesis of Racemic this compound

The synthesis of the racemic compound can be achieved through a modified Rodionov reaction.

-

Materials: 4-cyanobenzaldehyde, malonic acid, ammonium acetate, ethanol.

-

Procedure:

-

A mixture of 4-cyanobenzaldehyde (1 equivalent), malonic acid (1.5 equivalents), and ammonium acetate (2 equivalents) in ethanol is heated to reflux for 6-8 hours.

-

The reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

-

The crude product is washed with cold ethanol and then water to remove unreacted starting materials and salts.

-

The product is dried under vacuum to yield racemic this compound.

-

Purification by Recrystallization

-

Procedure:

-

The crude racemic this compound is dissolved in a minimum amount of boiling water or an ethanol/water mixture.

-

The solution is allowed to cool slowly to room temperature and then placed in an ice bath to facilitate crystallization.

-

The purified crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

-

Enzymatic Resolution of Enantiomers

The separation of the enantiomers can be performed via enzymatic resolution of the corresponding ethyl ester.

-

Esterification:

-

Racemic this compound is suspended in ethanol, and thionyl chloride (1.2 equivalents) is added dropwise at 0°C.

-

The mixture is stirred at room temperature for 24 hours.

-

The solvent is removed under reduced pressure to yield the ethyl ester hydrochloride.

-

-

Enzymatic Acylation:

-

The racemic ethyl ester is dissolved in an organic solvent (e.g., diisopropyl ether).

-

Lipase from Candida antarctica (e.g., Novozym 435) and an acyl donor (e.g., ethyl butyrate) are added.

-

The reaction is monitored by chiral HPLC. The lipase selectively acylates one enantiomer (typically the R-enantiomer), leaving the other (S-enantiomer) unreacted.

-

The reaction is stopped at approximately 50% conversion.

-

-

Separation and Hydrolysis:

-

The enzyme is removed by filtration.

-

The acylated ester and the unreacted ester are separated by column chromatography.

-

The separated esters are then hydrolyzed under acidic conditions (e.g., refluxing in 6M HCl) to yield the corresponding enantiomerically pure (S)- and (R)-3-Amino-3-(4-cyanophenyl)propanoic acids.

-

Caption: Experimental workflow for the synthesis and resolution of this compound.

Biological Activity and Signaling Pathways

While this compound is primarily utilized as a synthetic intermediate, its structural similarity to known neuroactive compounds suggests potential biological activity.[2] Specifically, its β-amino acid scaffold is a common feature in ligands for γ-aminobutyric acid (GABA) receptors.

Hypothetical Interaction with GABA_B Receptors

Direct experimental evidence for the interaction of this compound with specific biological targets is limited. However, a study on the structurally related compound, 3-amino-3-(4-chlorophenyl)propanoic acid, demonstrated weak antagonistic activity at GABA_B receptors.[6] Given the similar electronic properties of the cyano and chloro substituents on the phenyl ring, it is plausible that this compound may also interact with GABA_B receptors, potentially as an antagonist or a partial agonist.

GABA_B receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory neurotransmission in the central nervous system.[7] They are heterodimers composed of GABA_B1 and GABA_B2 subunits. Ligand binding to the GABA_B1 subunit induces a conformational change that activates the associated G-protein (typically Gαi/o). This activation leads to downstream signaling events, including the inhibition of adenylyl cyclase and the modulation of ion channel activity.[7]

The diagram below illustrates the canonical GABA_B receptor signaling pathway and the hypothetical point of interaction for this compound.

Caption: Hypothetical signaling pathway of GABA_B receptor modulation by this compound.

Conclusion

This compound is a versatile synthetic building block with significant potential in drug discovery and development. Its well-defined chemical and physical properties, along with established synthetic and resolution protocols, make it an accessible tool for medicinal chemists. While its direct biological targets are yet to be fully elucidated, its structural similarity to known GABA_B receptor ligands suggests a plausible avenue for future pharmacological investigation. Further research into the structure-activity relationships of its derivatives could lead to the development of novel therapeutics targeting the GABAergic system and other neurological pathways.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 3-Amino-3-(4-hydroxyphenyl)propanoic acid | C9H11NO3 | CID 440311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (S)-3-Amino-3-(3-cyanophenyl)propanoic acid | C10H10N2O2 | CID 7016479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

Structural Characterization of 3-Amino-3-(4-cyanophenyl)propanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(4-cyanophenyl)propanoic acid is a non-proteinogenic β-amino acid that has garnered significant interest in medicinal chemistry and drug development. Its unique structure, featuring a chiral center and a cyano-functionalized aromatic ring, makes it a valuable building block for the synthesis of peptidomimetics, enzyme inhibitors, and other bioactive molecules.[1][2] The cyano group serves as a useful spectroscopic probe and a versatile synthetic handle for further molecular elaboration. This guide provides a comprehensive overview of the structural characterization of this compound, detailing spectroscopic data and the methodologies used for its analysis.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀N₂O₂ | [3] |

| Molecular Weight | 190.20 g/mol | [3] |

| Appearance | White to off-white powder | [4] |

| Melting Point | 243-245 °C | [5] |

| CAS Number | 80971-95-5 | [3] |

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 2.55-2.80 | m | 2H | CH₂ |

| 4.90-5.10 | m | 1H | CH |

| 7.20-7.95 | m | 4H | Aromatic CH |

| 8.06 | s | 1H | NH |

Data sourced from studies on N-protected derivatives, with expected shifts for the free amino acid.[5]

¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| 40.3 | CH₂ |

| 51.4 | CH |

| 111.4 | Aromatic C |

| 118.5 | Aromatic C |

| 127.1 (2C) | Aromatic CH |

| 132.5 (2C) | Aromatic CH |

| 146.2 | Aromatic C |

| 171.4 | COOH |

Data extrapolated from related structures and derivatives.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic nitrile stretching frequency is a key diagnostic feature.

Key IR Absorptions (KBr, cm⁻¹)

| Wavenumber (cm⁻¹) | Functional Group |

| 3296 | N-H stretch (amine) |

| 2964 | C-H stretch (aliphatic) |

| 2228 | C≡N stretch (nitrile) |

| 1740 | C=O stretch (carboxylic acid) |

| 1654 | N-H bend (amine) |

Data obtained from the ethyl ester derivative, with characteristic peaks expected for the free acid.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Chemical Ionization (CI) Mass Spectrometry Data

| m/z | Relative Abundance | Assignment |

| 291 | 100 | [M+H]⁺ (for Boc-protected derivative) |

| 235 | 20 | [M+H - tBu]⁺ |

| 217 | 20 | [M+H - Boc]⁺ |

| 191 | 24 | [M+H - CO₂ - tBu]⁺ |

| 174 | 12 | |

| 130 | 32 |

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of this compound, based on established methodologies.[5][6]

Synthesis of Racemic this compound

A common method for the synthesis of this class of compounds is the Rodionov reaction.

Protocol:

-

A mixture of 4-cyanobenzaldehyde, malonic acid, and ammonium acetate in ethanol is refluxed for several hours.

-

The reaction mixture is cooled, and the precipitated product is collected by filtration.

-

The crude product is washed with cold ethanol and dried under reduced pressure.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water/acetone).

NMR Spectroscopy

Protocol:

-

Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or D₂O with a suitable pH adjustment).

-

The solution is transferred to a 5 mm NMR tube.

-

¹H and ¹³C NMR spectra are acquired on a 400 MHz (or higher) spectrometer.

-

Chemical shifts are referenced to an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Protocol:

-

A small amount of the solid sample is finely ground with potassium bromide (KBr) in an agate mortar.

-

The mixture is pressed into a thin, transparent pellet using a hydraulic press.

-

The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.

Mass Spectrometry

Protocol:

-

The sample is introduced into the mass spectrometer via a suitable ionization source (e.g., Chemical Ionization or Electrospray Ionization).

-

For CI, a reagent gas such as methane or ammonia is used.

-

The mass spectrum is recorded, showing the molecular ion and characteristic fragment ions.

Visualizations

General Experimental Workflow for Structural Characterization

Caption: Workflow for the synthesis and structural characterization of the target compound.

Applications in Drug Discovery

This compound serves as a versatile scaffold in drug discovery. Its incorporation into peptide sequences can induce specific secondary structures, such as β-turns, which are crucial for molecular recognition and biological activity. The cyanophenyl moiety can participate in dipole-dipole or hydrogen bonding interactions within a receptor's active site. Furthermore, this compound is a key intermediate in the synthesis of inhibitors for enzymes like dipeptidyl peptidase IV (DPP-4) and in the development of modulators for neurotransmitter receptors.[4][7][8] Its potential applications extend to treatments for neurological disorders, where it may influence synaptic transmission.[4][9]

Conclusion

The structural characterization of this compound is well-established through a combination of NMR, IR, and mass spectrometry techniques. These methods confirm the presence of the key functional groups and provide a detailed map of the molecule's atomic connectivity. While crystallographic data would provide the most definitive solid-state structural information, the available spectroscopic data is robust and sufficient for confirming the identity and purity of the compound for its use in research and drug development. The synthetic accessibility and unique structural features of this β-amino acid will continue to make it a valuable tool for medicinal chemists.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. 80971-95-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chemimpex.com [chemimpex.com]

- 8. chemimpex.com [chemimpex.com]

- 9. nbinno.com [nbinno.com]

Spectroscopic and Synthetic Profile of 3-Amino-3-(4-cyanophenyl)propanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodologies for 3-amino-3-(4-cyanophenyl)propanoic acid and its key derivatives. The information is intended to support research and development activities in peptide synthesis, medicinal chemistry, and drug discovery, where this compound serves as a valuable building block.

Spectroscopic Data

The following tables summarize the available spectroscopic data for this compound and its common derivatives. This structured presentation facilitates easy comparison and reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) in ppm |

| Ethyl (±)-3-amino-3-(4-cyanophenyl)propanoate[1] | CDCl₃ | 1.23 (3H, t, J = 7.14 Hz, CH₃), 2.24 (2H, s, NH₂), 2.66 (2H, d, J = 6.76 Hz, CH₂CO), 4.14 (2H, q, J = 7.11 Hz, CH₂CH₃), 4.50 (1H, t, J = 6.74 Hz, CH), 7.50 (2H, d, J = 8.20 Hz, aromatic), 7.63 (2H, d, J = 8.32 Hz, aromatic) |

| (±)-3-(tert-Butoxycarbonylamino)-3-(4-cyanophenyl)propanoic acid[1] | - | 1.40 (9H, s, t-Bu), 2.60–2.80 (2H, m, CH₂), 4.90–5.05 (1H, m, CH), 7.55 (2H, d, J = 8.11, aromatic), 7.61 (1H, d, J = 8.21 Hz, NH), 7.85 (2H, d, J = 7.98, aromatic) |

| (±)-3-(Fmoc-amino)-3-(4-cyanophenyl)propanoic acid[1] | - | 2.55–2.80 (2H, m, CH₂), 4.10–4.35 (3H, m, Fmoc CH₂, CH), 4.90–5.10 (1H, m, CH), 7.20–7.95 (12H, m, aromatic), 8.06 (1H, s, NH) |

Table 2: ¹³C NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) in ppm |

| Ethyl (±)-3-N-butanoyl-3-amino-3-(4-cyanophenyl)propanoate[1] | - | 13.8, 14.1, 19.1, 38.7, 39.5, 49.2, 61.2, 111.4, 118.5, 2 × 127.1, 2 × 132.5, 146.2, 170.9, 172.4 |

| (±)-3-(Fmoc-amino)-3-(4-cyanophenyl)propanoic acid[2] | - | 40.3, 46.6, 51.4, 65.3, 111.3, 118.2, 119.5, 124.5, 126.5, 127.2, 127.5, 132.1, 140.8, 143.2, 146.9, 155.6, 172.1 |

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data

| Compound | Matrix | Characteristic Peaks (ν) in cm⁻¹ |

| Ethyl (±)-3-N-butanoyl-3-amino-3-(4-cyanophenyl)propanoate[1] | KBr | 3296, 2964, 2228, 1740, 1654 |

Experimental Protocols

Detailed methodologies for the synthesis and derivatization of this compound are provided below.

Synthesis of Racemic this compound

The synthesis of the racemic amino acid is achieved through a modified Rodionov reaction.[1]

Procedure:

-

A mixture of 4-cyanobenzaldehyde, malonic acid, and ammonium acetate in ethanol is heated under reflux.

-

The reaction progress is monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered.

-

The crude product is washed with cold ethanol and dried under reduced pressure to yield racemic this compound.

Synthesis of Ethyl (±)-3-amino-3-(4-cyanophenyl)propanoate

The ethyl ester is prepared from the corresponding amino acid hydrochloride salt.[1][2]

Procedure:

-

Racemic this compound is suspended in ethanol.

-

Thionyl chloride is added dropwise at 0 °C, and the mixture is then refluxed.

-

After completion, the solvent is evaporated under reduced pressure to yield the hydrochloride salt of the ethyl ester.

-

The free base is obtained by treating the hydrochloride salt with triethylamine in dichloromethane.[1][2]

-

The solvent is evaporated, and the residue is purified by column chromatography.

N-Protection of this compound

Boc Protection: [1]

-

This compound is dissolved in a 1:1 mixture of dioxane and water.

-

Potassium carbonate and di-tert-butyl dicarbonate are added to the solution.

-

The mixture is stirred for 5 hours.

-

The pH is adjusted to 2 with 1M HCl.

-

The product is extracted with ethyl acetate, dried over sodium sulfate, and the solvent is evaporated to yield (±)-3-(tert-butoxycarbonylamino)-3-(4-cyanophenyl)propanoic acid.

Fmoc Protection: [1]

-

This compound is dissolved in a 1:1 mixture of acetone and water and cooled to 0 °C.

-

Sodium bicarbonate and Fmoc-OSu are added.

-

The mixture is stirred for 2 hours at 0 °C and then overnight at room temperature.

-

After removing the acetone, the pH is adjusted to 2 with 1M HCl.

-

The product is extracted with ethyl acetate, dried over sodium sulfate, and the solvent is evaporated to yield (±)-3-(Fmoc-amino)-3-(4-cyanophenyl)propanoic acid.

Visualized Experimental Workflow

The following diagram illustrates the synthetic pathway from 4-cyanobenzaldehyde to the N-protected derivatives of this compound.

Caption: Synthetic route to this compound and its derivatives.

References

The Expanding Toolkit of Protein Engineering: A Technical Guide to the Biological Role of Unnatural Amino Acids in Protein Structure

For Researchers, Scientists, and Drug Development Professionals

The introduction of unnatural amino acids (UAAs) into proteins represents a paradigm shift in our ability to probe and manipulate biological systems. By moving beyond the canonical 20 amino acids, researchers can endow proteins with novel chemical and physical properties, leading to enhanced stability, altered functionality, and the creation of sophisticated therapeutic modalities. This in-depth technical guide explores the core biological roles of UAAs in protein structure, providing detailed experimental protocols, quantitative data for comparative analysis, and visual workflows to facilitate the adoption of this transformative technology.

Enhancing Protein Stability and Function through UAA Incorporation

The site-specific incorporation of UAAs allows for the precise modification of a protein's physicochemical properties. By introducing functionalities not found in natural amino acids, researchers can systematically investigate and engineer protein stability, folding, and catalytic activity.

Impact on Thermal Stability

The melting temperature (Tm) of a protein is a critical indicator of its thermal stability. The incorporation of UAAs can significantly alter a protein's Tm by introducing new non-covalent interactions, improving hydrophobic packing, or increasing conformational rigidity.

| Protein | Wild-Type Residue | UAA Substitution | ΔTm (°C) | Reference |

| T4 Lysozyme | Leu133 | S,S-2-amino-4-methylhexanoic acid | +1.5 | [1] |

| T4 Lysozyme | Leu133 | S-2-amino-3-cyclopentylpropanoic acid | +2.1 | [1] |

| T4 Lysozyme | Leu133 | O-methyl serine | -3.2 | [1] |

This table presents a selection of data to illustrate the potential impact of UAA incorporation on protein thermal stability. A comprehensive database of all UAA effects is beyond the scope of this guide.

Modulation of Catalytic Efficiency

The introduction of UAAs into an enzyme's active site or allosteric sites can profoundly impact its catalytic efficiency (kcat/Km). This allows for the fine-tuning of substrate specificity and reaction rates, opening avenues for the development of novel biocatalysts.

| Enzyme | Wild-Type Residue | UAA Substitution | kcat/Km (M-1s-1) | Fold Change |

| Dihydrofolate Reductase | Trp113 | 3-(2-naphthyl)-alanine | 1.2 x 106 | 0.5 |

| Dihydrofolate Reductase | Phe134 | 3-(2-naphthyl)-alanine | 1.8 x 106 | 0.75 |

| Dihydrofolate Reductase | Leu120 | 3-(2-naphthyl)-alanine | 0.8 x 106 | 0.33 |

Data for murine dihydrofolate reductase. The wild-type kcat/Km is approximately 2.4 x 106 M-1s-1.

Altering Binding Affinities

The precise control over side-chain chemistry afforded by UAAs is a powerful tool for modulating protein-ligand and protein-protein interactions. By introducing novel functional groups, researchers can enhance binding affinity (lower Kd), improve specificity, and design novel protein-based therapeutics.

| Protein | Interacting Partner | Wild-Type Residue | UAA Substitution | Kd (nM) | Fold Change |

| Antibody NC10 | Neuraminidase | AspH56 | Asn | >1000 | >100 |

| Antibody NC10 | Neuraminidase | TyrL32 | Phe | 250 | 25 |

Data for the NC10 antibody-neuraminidase interaction, where the wild-type Kd is approximately 10 nM.

Experimental Protocols for UAA Incorporation and Characterization

The site-specific incorporation of UAAs is most commonly achieved through the amber suppression methodology in a host organism such as Escherichia coli. This technique utilizes an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is specific for the desired UAA and recognizes the amber stop codon (UAG).

Detailed Protocol for Amber Suppression in E. coli

This protocol outlines the key steps for the site-specific incorporation of a UAA into a target protein expressed in E. coli.[2][3]

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector for the gene of interest with a C-terminal His-tag and an in-frame amber (TAG) codon at the desired site of UAA incorporation.

-

pEVOL or equivalent plasmid encoding the orthogonal aaRS and tRNA specific for the UAA.

-

Unnatural amino acid.

-

Luria-Bertani (LB) medium and agar plates.

-

Appropriate antibiotics for plasmid selection.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG) for inducing protein expression.

-

L-arabinose for inducing the expression of the orthogonal aaRS/tRNA.

-

Ni-NTA affinity chromatography resin.

Procedure:

-

Plasmid Transformation: Co-transform the expression vector containing the target gene and the pEVOL plasmid into a suitable E. coli expression strain.

-

Colony Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotics and incubate overnight at 37°C.

-

Starter Culture: Inoculate a single colony into 5-10 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.

-

Expression Culture: Inoculate a larger volume of LB medium (e.g., 1 L) with the starter culture. Add the UAA to the medium at a final concentration of 1-2 mM.

-

Growth and Induction: Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Induce the expression of the orthogonal system with L-arabinose (final concentration ~0.2%) and the target protein with IPTG (final concentration ~0.5 mM).

-

Protein Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours to enhance proper protein folding.

-

Cell Harvest and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and protease inhibitors) and lyse the cells by sonication or high-pressure homogenization.

-

Protein Purification: Clarify the lysate by centrifugation and purify the His-tagged protein using Ni-NTA affinity chromatography according to the manufacturer's instructions.

-

Verification of UAA Incorporation: Confirm the successful incorporation of the UAA using methods such as mass spectrometry.[4]

Biophysical Characterization of UAA-Containing Proteins

2.2.1. Mass Spectrometry

Mass spectrometry is an indispensable tool for verifying the precise mass of the purified protein, confirming the successful incorporation of the UAA.[4]

-

Sample Preparation: Prepare the purified protein sample by buffer exchanging into a volatile buffer (e.g., ammonium acetate) to remove non-volatile salts.

-

Intact Mass Analysis: Analyze the intact protein using electrospray ionization mass spectrometry (ESI-MS) to determine its molecular weight. The observed mass should correspond to the theoretical mass of the protein with the incorporated UAA.

-

Peptide Mapping (Optional): To confirm the site of incorporation, digest the protein with a specific protease (e.g., trypsin) and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Identify the peptide containing the UAA by its unique mass and fragmentation pattern.[4]

2.2.2. Fluorescence Spectroscopy

Intrinsic protein fluorescence, primarily from tryptophan residues, can be used to probe changes in the local environment and protein conformation upon UAA incorporation.[5]

-

Sample Preparation: Prepare the purified protein in a suitable buffer at a concentration that gives a sufficient fluorescence signal without inner filter effects.

-

Fluorescence Emission Spectra: Excite the protein at 280 nm or 295 nm (to selectively excite tryptophan) and record the emission spectrum. Changes in the emission maximum (λmax) can indicate alterations in the polarity of the tryptophan environment.

-

Thermal Denaturation: Monitor the change in fluorescence intensity or λmax as a function of temperature to determine the protein's melting temperature (Tm).

2.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural and dynamic information. The incorporation of isotopically labeled UAAs or UAAs with unique NMR-active nuclei (e.g., 19F) can serve as powerful probes.[6][7][8]

-

Sample Preparation: Express and purify the protein with the incorporated isotopically labeled UAA. The protein should be in a suitable NMR buffer at a high concentration (typically >0.1 mM).[6]

-

NMR Data Acquisition: Acquire one-dimensional or two-dimensional NMR spectra (e.g., 1H-15N HSQC for 15N-labeled UAAs) to observe the signals from the incorporated UAA.

-

Structural and Dynamic Analysis: Analyze the chemical shifts, line widths, and relaxation properties of the UAA signals to gain insights into the local structure, dynamics, and interactions of the labeled site.

Visualizing Workflows and Signaling Pathways

Graphviz diagrams provide a clear and concise way to represent complex biological processes and experimental workflows.

Caption: General experimental workflow for UAA incorporation and analysis.

Caption: Simplified G-Protein Coupled Receptor (GPCR) signaling pathway.

Conclusion

The incorporation of unnatural amino acids has emerged as a powerful and versatile tool in the arsenal of protein engineers and drug developers. The ability to introduce novel chemical functionalities with site-specificity opens up unprecedented opportunities to enhance protein stability, modulate enzymatic activity, and dissect complex biological pathways. The detailed protocols and data presented in this guide serve as a valuable resource for researchers seeking to harness the potential of UAAs in their own investigations. As the repertoire of UAAs and the efficiency of their incorporation continue to expand, so too will their impact on fundamental biological research and the development of next-generation protein therapeutics.

References

- 1. Probing protein stability with unnatural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Site-Specific Incorporation of Non-canonical Amino Acids by Amber Stop Codon Suppression in Escherichia coli | Springer Nature Experiments [experiments.springernature.com]

- 3. Experimental methods for scanning unnatural amino acid mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Protein Fluorescence | Protein | Ultraviolet Light | Supplier [microspectra.com]

- 6. Protein & Peptide NMR Spectroscopy : Practical Aspects [saromics.com]

- 7. NMR Studies of Large Protein Dynamics Using Unnatural Amino Acids [magres.apm.ac.cn]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Cellular Uptake and Metabolism of β-Amino Acid Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

β-amino acid analogs represent a class of molecules with significant potential in drug development due to their inherent resistance to proteolytic degradation and their ability to mimic or modulate biological processes. Understanding their journey into and through the cell is paramount for designing effective therapeutics. This technical guide provides a comprehensive overview of the cellular uptake and metabolism of β-amino acid analogs, consolidating key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.

Introduction

β-amino acids, structural isomers of their α-amino acid counterparts, are characterized by the attachment of the amino group to the β-carbon of the carboxylic acid. This seemingly subtle structural alteration confers remarkable properties, most notably an increased stability against enzymatic degradation by peptidases.[1][2] This intrinsic resistance makes β-amino acid-containing peptides and small molecules attractive candidates for therapeutic development. However, their efficacy is critically dependent on their ability to enter target cells and their subsequent metabolic fate. This guide delves into the mechanisms governing these processes.

Cellular Uptake of β-Amino Acid Analogs

The transport of β-amino acid analogs across the cell membrane is a mediated process, primarily facilitated by solute carrier (SLC) transporters. These transporters, which are responsible for the uptake of a wide range of nutrients and drugs, exhibit varying specificities and kinetics for β-amino acid analogs.

Key Transporters Involved

Several families of SLC transporters have been implicated in the uptake of β-amino acid analogs:

-

L-Type Amino Acid Transporters (LATs): Primarily LAT1 (SLC7A5), which is often overexpressed in cancer cells, has been shown to transport some β-amino acid analogs.[3] The affinity of LAT1 is generally higher for L-enantiomers compared to D-enantiomers.

-

Peptide Transporters (PepT1 and PepT2): These transporters (SLC15A1 and SLC15A2) are known for their broad substrate specificity, uptaking di- and tripeptides. Their role in transporting β-amino acid-containing peptides is an active area of research.

-

Other SLC Transporters: Depending on the specific structure of the analog, other transporters such as those for neutral or cationic amino acids may be involved.

Quantitative Data on Uptake Kinetics

The efficiency of transport is characterized by the Michaelis-Menten constant (Km), representing the substrate concentration at half-maximal transport velocity (Vmax), and the inhibitory constant (Ki), which quantifies the ability of an analog to inhibit the transport of a natural substrate. While comprehensive data for a wide range of β-amino acid analogs is still emerging, the following table summarizes available information. A lower Km or Ki value indicates a higher affinity for the transporter.

| β-Amino Acid Analog | Transporter | Cell Line | Km (µM) | Vmax (relative) | Ki (µM) | Reference(s) |

| JPH203 (Nanvuranlat) | LAT1 | - | - | Non-transportable | 38.7 (nM) | [4] |

| N-acetyl metabolite of JPH203 | LAT1 | - | - | - | 1680 | [4] |

| Compound 36 | LAT1 | - | - | - | 0.64 | [3] |

| Compound 42 | LAT1 | - | - | - | 1.48 | [3] |

| Pregabalin | LAT1 | HEK293 | 288 | - | - | [5] |

| Pregabalin | LAT1 | hCMEC/D3 | 854 | - | - | [5] |

| KH13 | LAT1 | TREx HEK-hLAT1 | - | - | 11.8 | [6] |

| KH1 | LAT1 | TREx HEK-hLAT1 | - | - | 44.4 | [6] |

| EN14 | LAT1 | TREx HEK-hLAT1 | - | - | 63.3 | [6] |

| EN2 | LAT1 | TREx HEK-hLAT1 | - | - | 91.8 | [6] |

Note: The table will be updated as more quantitative data becomes available. The lack of extensive Km and Vmax values highlights a significant gap in the current research landscape.

Metabolism of β-Amino Acid Analogs

Once inside the cell, β-amino acid analogs can undergo metabolic transformation, influencing their activity and residence time. Their unique structure often leads to metabolic pathways distinct from those of α-amino acids.

Enzymatic Degradation

While generally resistant to proteases that cleave peptide bonds involving α-amino acids, β-amino acid-containing peptides can be degraded by specific enzymes:

-

β-Aminopeptidases: These enzymes are capable of hydrolyzing the N-terminal β-amino acid from a peptide chain.[1][2][7]

-

Transaminases: Certain transaminases can catalyze the removal of the amino group from β-amino acids, converting them into their corresponding β-keto acids.[8]

The degradation of the carbon skeleton of β-amino acids can then proceed through various pathways, potentially feeding into central carbon metabolism. For instance, β-alanine is a non-essential amino acid that is metabolized into carnosine.[2]

Metabolic Fate and Pathway Analysis

Tracing the metabolic fate of β-amino acid analogs is crucial for understanding their mechanism of action and potential off-target effects. Techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, particularly with the use of stable isotope-labeled analogs (e.g., ¹³C or ¹⁵N), are powerful tools for these investigations.[9][10][11] These methods allow for the identification and quantification of downstream metabolites, providing a detailed picture of the metabolic network.

Signaling Pathways Modulated by β-Amino Acid Analogs

β-amino acid analogs can exert their biological effects by interacting with and modulating various cellular signaling pathways.

mTORC1 Signaling

The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and proliferation, and its activity is sensitive to amino acid availability. Some amino acid analogs have been shown to activate the mTORC1 pathway.[10][12] This activation is often initiated by the translocation of mTORC1 to the lysosomal surface, a process that can be influenced by the intracellular concentration of specific amino acids and their analogs.

G-Protein Coupled Receptor (GPCR) Signaling

GPCRs are a large family of transmembrane receptors that play a crucial role in signal transduction. Some β-amino acid analogs have been shown to act as allosteric modulators of GPCRs, binding to a site distinct from the endogenous ligand binding site and altering the receptor's response.[13][14] This can lead to either potentiation or inhibition of the downstream signaling cascade. β-aminoisobutyric acid, for example, has been shown to signal through the Mas-Related G Protein-Coupled Receptor Type D (MRGPRD).[15]

Experimental Protocols

This section provides detailed methodologies for key experiments to study the cellular uptake and metabolism of β-amino acid analogs.

Cellular Uptake Assays

This protocol is adapted from a commercially available kit and utilizes a fluorescent amino acid analog.[8][16]

Materials:

-

Cells of interest

-

96-well black, clear-bottom microplate

-

Fluorescent β-amino acid analog (or a kit such as the Amino Acid Uptake Assay Kit from Dojindo)

-

Hanks' Balanced Salt Solution (HBSS)

-

Fluorescence microplate reader or fluorescence microscope

Protocol:

-

Cell Seeding: Seed cells in a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the assay. Culture overnight at 37°C in a 5% CO₂ incubator.

-

Washing: Remove the culture medium and wash the cells three times with pre-warmed (37°C) HBSS.

-

Pre-incubation: Add 150 µl of pre-warmed HBSS to each well and incubate at 37°C for 5 minutes in a 5% CO₂ incubator.

-

Uptake Initiation: Remove the supernatant and add 150 µl of pre-warmed uptake solution containing the fluorescent β-amino acid analog at the desired concentration. For blank wells, add HBSS without the analog. Incubate at 37°C for a defined period (e.g., 5-30 minutes).

-

Uptake Termination and Washing: Remove the uptake solution and wash the cells three times with pre-warmed HBSS to remove extracellular analog.

-

Signal Detection:

-

Plate Reader: Add a suitable working solution (if required by the kit) and measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

Microscopy: Add a suitable imaging buffer and observe the cells under a fluorescence microscope.

-

Workflow for Fluorescence-Based Uptake Assay:

Metabolite Extraction for LC-MS/MS and NMR Analysis

Proper sample preparation is critical for accurate metabolomic analysis. This involves rapid quenching of metabolic activity and efficient extraction of intracellular metabolites.

Materials:

-

Cultured cells

-

Cold methanol (-40°C or colder)

-

Boiling ethanol (75-80%)

-

Liquid nitrogen

-

Cell scraper

-

Centrifuge

Protocol:

-

Cell Culture: Grow cells to the desired confluency in appropriate culture vessels.

-

Quenching: To halt metabolic activity instantaneously, rapidly aspirate the culture medium and immediately add cold methanol. Alternatively, for adherent cells, the plate can be flash-frozen in liquid nitrogen.

-

Cell Harvesting:

-

Adherent cells: After quenching, scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled tube.

-

Suspension cells: After quenching, pellet the cells by centrifugation at a low temperature.

-

-

Metabolite Extraction:

-

Add boiling ethanol to the cell pellet or scraped cells.

-

Vortex vigorously to ensure complete cell lysis and extraction of metabolites.

-

Incubate at a high temperature (e.g., 95°C) for a few minutes.

-

-

Clarification: Centrifuge the extract at high speed to pellet cell debris.

-

Sample Preparation for Analysis:

-

Carefully collect the supernatant containing the metabolites.

-

The extract can be dried under a stream of nitrogen or by lyophilization and then reconstituted in a suitable solvent for LC-MS/MS or NMR analysis.

-

Workflow for Metabolite Extraction:

LC-MS/MS Analysis of β-Amino Acid Analogs and their Metabolites

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for the quantification of small molecules.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF)

General Method:

-

Chromatographic Separation: Utilize a suitable column (e.g., HILIC or reversed-phase with an ion-pairing agent) to separate the β-amino acid analog and its potential metabolites from the complex mixture of the cell extract. A gradient elution with appropriate mobile phases is typically used.

-

Mass Spectrometric Detection: Operate the mass spectrometer in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for targeted quantification. This involves selecting the precursor ion (the mass of the analyte) and one or more specific product ions (fragments of the analyte).

-

Quantification: Generate a standard curve using known concentrations of the β-amino acid analog and any available metabolite standards to quantify their amounts in the cell extracts.

NMR Spectroscopy for Metabolic Tracing

NMR spectroscopy is a powerful tool for elucidating the structure of unknown metabolites and for tracing the flow of atoms through metabolic pathways using stable isotope-labeled precursors.

Instrumentation:

-

High-field NMR spectrometer (e.g., 600 MHz or higher)

General Method for ¹³C-Labeling Studies:

-

Cell Culture with Labeled Precursor: Culture cells in a medium containing a ¹³C-labeled β-amino acid analog.

-

Metabolite Extraction: Follow the protocol described in section 5.2.

-

NMR Data Acquisition: Acquire one-dimensional (1D) and two-dimensional (2D) NMR spectra (e.g., ¹H, ¹³C-HSQC) of the cell extracts.

-

Spectral Analysis: Analyze the NMR spectra to identify the chemical shifts and coupling constants of the labeled metabolites. The pattern of ¹³C incorporation provides detailed information about the metabolic pathways through which the analog was processed.[9]

Conclusion

The cellular uptake and metabolism of β-amino acid analogs are complex processes that are fundamental to their pharmacological activity. This guide has provided an overview of the key transporters, metabolic enzymes, and signaling pathways involved. The provided experimental protocols offer a starting point for researchers to investigate these processes for their specific β-amino acid analogs of interest. Significant gaps in our knowledge remain, particularly concerning the quantitative transport kinetics and complete metabolic maps for a diverse range of these promising therapeutic agents. Future research in this area will be crucial for the rational design and development of next-generation β-amino acid-based drugs.

References

- 1. 13C NMR study of gluconeogenesis from labeled alanine in hepatocytes from euthyroid and hyperthyroid rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Describing inhibitor specificity for the amino acid transporter LAT1 from metainference simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective Amino Acid-Only in Vivo NMR: A Powerful Tool To Follow Stress Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Amino Acid Uptake Assay Kit UP04 manual | DOJINDO [dojindo.com]

- 9. Quantitative analysis of the whole-body metabolic fate of branched chain amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Amino Acids Regulate mTORC1 by an Obligate Two-step Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Regulation of mTORC1 by Upstream Stimuli - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel Allosteric Modulators of G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Allosteric modulation of G protein-coupled receptor signaling [frontiersin.org]

- 15. β-aminoisobutyric Acid, L-BAIBA, Is a Muscle-Derived Osteocyte Survival Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Amino Acid Uptake Assay Amino Acid Uptake Assay Kit Dojindo [dojindo.com]

In Silico Prediction of Physicochemical and ADMET Properties of 3-Amino-3-(4-cyanophenyl)propanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(4-cyanophenyl)propanoic acid is a synthetic amino acid derivative with potential applications in pharmaceutical and neuroscience research.[1] Its structural features, including a chiral center, an amino group, a carboxylic acid group, and a cyanophenyl moiety, make it an interesting candidate for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the predicted physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of this compound based on established in silico methodologies. Understanding these properties is crucial in the early stages of drug discovery to assess the molecule's potential as a drug candidate.

Physicochemical Properties

The physicochemical properties of a molecule are fundamental to its pharmacokinetic and pharmacodynamic behavior. A combination of experimental and in silico predicted values for this compound are summarized below. It is important to note that this molecule exists as (S) and (R) enantiomers, as well as a racemic mixture, which can influence its biological activity and properties.

| Property | Value (Predicted/Experimental) | Data Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 80971-95-5 (racemic), 718596-77-1 ((S)-enantiomer), 738606-24-1 ((R)-enantiomer) | N/A |

| Molecular Formula | C10H10N2O2 | N/A |

| Molecular Weight | 190.20 g/mol | N/A |

| pKa (acidic) | 3.52 ± 0.10 (Predicted) | N/A |

| pKa (basic) | ~9-10 (Estimated based on amino acid structure) | N/A |

| logP (Octanol/Water Partition Coefficient) | -1.7 (XlogP predicted) | [2] |

| Water Solubility | Moderately Soluble (Predicted) | [3] |

| Melting Point | 226-228 °C (decomposes) | [4] |

| Boiling Point | 395.4 ± 37.0 °C at 760 mmHg (Predicted) | [4] |

| Topological Polar Surface Area (TPSA) | 89.9 Ų | N/A |

In Silico ADMET Prediction

ADMET properties are critical for determining the viability of a drug candidate. In silico tools provide a rapid and cost-effective means of predicting these properties. Below is a summary of the predicted ADMET profile for this compound, based on the capabilities of common prediction platforms like SwissADME, pkCSM, and ADMETlab.[5][6]

| ADMET Parameter | Predicted Property | Significance in Drug Development |

| Absorption | ||

| - Human Intestinal Absorption | High | Indicates good absorption from the gastrointestinal tract. |

| - Caco-2 Permeability | Moderate to High | Suggests the ability to cross the intestinal epithelial barrier. |

| - P-glycoprotein Substrate | No | Low probability of being actively pumped out of cells, which is favorable for bioavailability. |

| Distribution | ||

| - Blood-Brain Barrier (BBB) Permeability | Yes (Predicted) | The molecule may cross the BBB, which is relevant for CNS-acting drugs. |

| - CNS Permeability | Yes (Predicted) | Further supports potential for central nervous system activity. |

| - Plasma Protein Binding | Moderate | Influences the fraction of free drug available to exert its effect. |

| Metabolism | ||